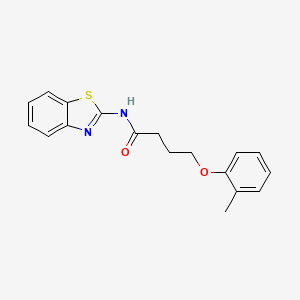

N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-13-7-2-4-9-15(13)22-12-6-11-17(21)20-18-19-14-8-3-5-10-16(14)23-18/h2-5,7-10H,6,11-12H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJHYXHKZNGWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzothiazol 2 Yl 4 O Tolyloxy Butyramide

Retrosynthetic Analysis of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide

A retrosynthetic analysis of this compound reveals two primary bond disconnections that lead to logical starting materials. The most apparent disconnection is the amide bond (C-N), which is a common and reliable transformation in organic synthesis. This leads to 2-aminobenzothiazole (B30445) and 4-o-tolyloxy-butyric acid or its activated derivative.

A further disconnection of the ether linkage (C-O) in 4-o-tolyloxy-butyric acid suggests o-cresol (B1677501) and a four-carbon electrophile, such as γ-butyrolactone or ethyl 4-bromobutyrate, as the precursors. This multi-step approach allows for the modular construction of the target molecule.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Disconnection | Precursors |

|---|---|---|

| This compound | Amide Bond | 2-Aminobenzothiazole and 4-o-tolyloxy-butyryl chloride |

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, a forward synthesis can be devised. The optimization of this route can focus on reaction conditions, catalyst selection, and the incorporation of sustainable practices.

A plausible multi-step synthesis commences with the formation of the 4-o-tolyloxy-butyric acid side chain, followed by its coupling with 2-aminobenzothiazole.

Step 1: Synthesis of Ethyl 4-o-tolyloxy-butyrate. This step involves the Williamson ether synthesis. o-Cresol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophile then reacts with ethyl 4-bromobutyrate via an SN2 reaction to yield ethyl 4-o-tolyloxy-butyrate.

Step 2: Hydrolysis to 4-o-tolyloxy-butyric acid. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) (NaOH) followed by acidic workup.

Step 3: Activation of the Carboxylic Acid. The 4-o-tolyloxy-butyric acid is then converted to a more reactive species to facilitate amide bond formation. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Step 4: Amide Coupling. Finally, the 4-o-tolyloxy-butyryl chloride is reacted with 2-aminobenzothiazole in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine, to afford the final product, this compound. The synthesis of a similar compound, N-(Benzothiazol-2-yl)butyramide, has been reported via the reaction of 2-aminobenzothiazole and butanoyl chloride in anhydrous acetone. nih.govresearchgate.net

Table 2: Proposed Multi-Step Synthesis of this compound

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | o-Cresol, Ethyl 4-bromobutyrate | K₂CO₃, Acetone | Ethyl 4-o-tolyloxy-butyrate |

| 2 | Ethyl 4-o-tolyloxy-butyrate | NaOH, H₂O/EtOH | 4-o-tolyloxy-butyric acid |

| 3 | 4-o-tolyloxy-butyric acid | SOCl₂ | 4-o-tolyloxy-butyryl chloride |

Efforts to develop more environmentally benign synthetic methods are of significant interest. mdpi.comresearchgate.netnih.gov For the synthesis of this compound, several green chemistry principles can be applied:

Alternative Solvents: The use of hazardous solvents like dichloromethane (B109758) can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. For the synthesis of the benzothiazole (B30560) core itself, catalyst-free reactions in glycerol (B35011) have been reported as a green approach. nih.gov

Catalytic Methods: Instead of stoichiometric activating agents like thionyl chloride, catalytic methods for amide bond formation can be employed. Coupling reagents such as HATU or HOBt with a carbodiimide (B86325) can be used in smaller quantities.

Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption, a technique that has been successfully applied to the synthesis of benzothiazole derivatives. mdpi.com

Exploration of Precursor Chemistry and Intermediate Reactivity

The key precursors in this synthesis are 2-aminobenzothiazole and o-cresol.

2-Aminobenzothiazole: This is a heterocyclic amine. The exocyclic amino group is nucleophilic and readily undergoes acylation, as demonstrated in its reaction with various acyl chlorides. nih.govmdpi.comnih.gov The benzothiazole ring itself is a stable aromatic system. The synthesis of the 2-aminobenzothiazole core can be achieved through various methods, including the reaction of anilines with thiourea (B124793) in the presence of an oxidizing agent. nih.gov

o-Cresol: As a phenol, o-cresol is weakly acidic and its hydroxyl group can be deprotonated to form a potent nucleophile (phenoxide). This phenoxide is susceptible to O-alkylation, which is the key step in the formation of the ether linkage. The aromatic ring of o-cresol can also undergo electrophilic aromatic substitution, but under the conditions of the Williamson ether synthesis, O-alkylation is the predominant reaction.

4-o-tolyloxy-butyryl chloride: This intermediate is a reactive acyl chloride. The presence of the electron-withdrawing carbonyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminobenzothiazole.

Derivatization Strategies for this compound Analogues

The modular nature of the synthesis allows for the straightforward generation of analogues through the modification of the starting materials.

The butyramide (B146194) chain can be readily modified to explore structure-activity relationships for various applications.

Varying the Phenolic Component: By substituting o-cresol with other phenols, a library of analogues with different substituents on the phenoxy ring can be created. For example, using p-chlorophenol would introduce a chloro group, while using guaiacol (B22219) would introduce a methoxy (B1213986) group.

Altering the Chain Length: The length of the alkyl chain can be modified by using different haloesters in the initial step. For instance, using ethyl 3-bromopropionate would lead to a propoxy chain, while ethyl 5-bromovalerate would result in a pentoxy chain.

Introducing Branching: The use of branched haloesters, such as ethyl 2-bromobutyrate, would introduce alkyl substituents on the amide chain, which could influence the compound's conformational properties.

Table 3: Potential Analogues via Derivatization

| Phenol Precursor | Haloester Precursor | Resulting Analogue |

|---|---|---|

| p-Chlorophenol | Ethyl 4-bromobutyrate | N-Benzothiazol-2-yl-4-(4-chlorophenoxy)-butyramide |

| Guaiacol | Ethyl 4-bromobutyrate | N-Benzothiazol-2-yl-4-(2-methoxyphenoxy)-butyramide |

| o-Cresol | Ethyl 3-bromopropionate | N-Benzothiazol-2-yl-3-o-tolyloxy-propionamide |

Substituent Effects on the Benzothiazole Moiety

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) placed on the benzene (B151609) ring portion of the benzothiazole moiety exert influence through inductive and resonance effects. Generally, electron-rich substrates demonstrate higher reactivity in certain synthetic transformations. nih.gov

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), or amino (-NH₂) groups increase the electron density of the benzothiazole ring. This enhancement of electron density can increase the nucleophilicity of the 2-amino group, potentially leading to faster acylation reaction rates under certain conditions.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) decrease the electron density of the ring system. nih.gov This reduction in electron density makes the 2-amino group less nucleophilic, which may necessitate more forcing reaction conditions or stronger coupling agents to achieve efficient amidation. For instance, in the alkylation of 2-aminobenzothiazoles, substrates containing electron-withdrawing groups like 6-Cl or 6-NO₂ have shown different reactivity patterns compared to their unsubstituted counterparts. nih.gov

The position of the substituent also plays a critical role. For example, a substituent at the 6-position is expected to have a more pronounced electronic effect on the heterocyclic ring compared to a substituent at the 4- or 7-position due to the pattern of electron delocalization.

Table 1: Predicted Impact of Substituents on the Benzothiazole Moiety's Reactivity

| Substituent (at 6-position) | Electronic Effect | Predicted Effect on Amine Nucleophilicity | Potential Impact on Amidation Rate |

| -OCH₃ | Strong EDG (Resonance) | Increase | Accelerate |

| -CH₃ | Weak EDG (Inductive) | Slight Increase | Slight Acceleration |

| -H | Neutral | Baseline | Baseline |

| -Cl | Weak EWG (Inductive) | Slight Decrease | Slight Deceleration |

| -NO₂ | Strong EWG (Resonance & Inductive) | Significant Decrease | Decelerate |

This table presents predicted trends based on general principles of physical organic chemistry.

Variations on the O-tolyloxy Phenyl Ring

Impact of Substituents:

Electron-Donating Groups: An EDG, such as an additional methyl or methoxy group on the tolyloxy ring, would increase the electron density on the ether oxygen. This can subtly influence the conformation and electronic environment of the entire butyramide side chain.

These variations can be systematically explored to create analogues with tailored properties. The synthesis of these analogues would typically involve starting with the appropriately substituted cresol (B1669610) in the initial Williamson ether synthesis to form the corresponding substituted 4-(phenoxy)butanoic acid precursor.

Table 2: Illustrative Variations on the O-tolyloxy Phenyl Ring

| Starting Cresol | Resulting Side Chain | Key Electronic Influence |

| 2,4-Dimethylphenol | 4-(2,4-dimethylphenoxy) | Enhanced electron-donating character |

| 4-Chloro-2-methylphenol | 4-(4-chloro-2-methylphenoxy) | Inductive electron-withdrawal |

| 4-Methoxy-2-methylphenol | 4-(4-methoxy-2-methylphenoxy) | Strong resonance electron-donation |

| 4-Nitro-2-methylphenol | 4-(4-nitro-2-methylphenoxy) | Strong resonance electron-withdrawal |

This table illustrates how commercially available substituted cresols can be used to generate analogues of the title compound.

Scale-Up Considerations for Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, multi-gram scale introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility. acs.org

Key Considerations:

Reagent Selection and Stoichiometry: While activating agents like thionyl chloride are effective on a small scale, their use in larger quantities raises safety concerns due to their toxicity and the evolution of HCl gas. Alternative, safer coupling reagents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., PyBOP) might be considered, although cost and atom economy become more significant factors. researchgate.netscribd.com Precise control of stoichiometry is crucial to minimize side reactions and simplify purification.

Solvent Choice and Volume: The choice of solvent impacts reaction kinetics, solubility of reagents and products, and ease of workup. Solvents like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are common in small-scale synthesis but may be less desirable on a larger scale due to environmental concerns and volatility. researchgate.net The volume of solvent needs to be optimized to maintain adequate mixing while minimizing waste.

Temperature Control and Exotherms: Amide bond formation, especially via acyl chlorides, can be exothermic. Effective temperature control is critical on a larger scale to prevent runaway reactions and the formation of impurities. The reaction vessel must allow for efficient heat dissipation, often requiring a jacketed reactor or a carefully controlled rate of addition.

Workup and Purification: Aqueous workups for large-scale reactions can generate significant amounts of waste. The purification method must also be scalable. While column chromatography is feasible for small quantities, it is often impractical for larger batches. Crystallization is the preferred method for purification on a larger scale, and developing a robust crystallization procedure is a key part of process development.

Physical Handling: The physical properties of intermediates and the final product, such as their tendency to form slurries, can pose challenges for mixing and transfer on a large scale. acs.org Reactions that form thick precipitates may require specialized stirring equipment to ensure homogeneity.

Addressing these factors systematically is essential for the successful and safe scale-up of the synthesis from milligram to multi-gram or kilogram quantities in a laboratory setting. acs.org

Advanced Spectroscopic and Crystallographic Structural Elucidation of N Benzothiazol 2 Yl 4 O Tolyloxy Butyramide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy would be a critical tool for confirming the molecular structure of N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide by providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The aromatic protons of the benzothiazole (B30560) and o-tolyl groups would appear in the downfield region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns (singlet, doublet, triplet, multiplet) would allow for the assignment of each proton to its specific position on the aromatic rings. The protons of the butyramide (B146194) linker, including the methylene (B1212753) groups adjacent to the carbonyl and the tolyloxy group, would appear in the upfield region. The amide proton (N-H) would likely appear as a broad singlet.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Anticipated Aromatic Region | m | 8H | Ar-H |

| Anticipated Aliphatic Region | t | 2H | -O-CH₂- |

| Anticipated Aliphatic Region | t | 2H | -CO-CH₂- |

| Anticipated Aliphatic Region | m | 2H | -CH₂-CH₂-CH₂- |

| Anticipated Amide Region | br s | 1H | -NH- |

| Anticipated Methyl Region | s | 3H | Ar-CH₃ |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide group would be expected to resonate at a significantly downfield chemical shift (around δ 170 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, while the aliphatic carbons of the butyrate (B1204436) chain and the methyl group of the tolyl moiety would be found in the upfield region.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| Anticipated Carbonyl Region | C=O |

| Anticipated Aromatic Region | Ar-C |

| Anticipated Aliphatic Region | -O-CH₂- |

| Anticipated Aliphatic Region | -CH₂- |

| Anticipated Aliphatic Region | -CO-CH₂- |

| Anticipated Methyl Region | Ar-CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of the protons within the butyramide chain and on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, which would be crucial for confirming the connection between the benzothiazole ring, the butyramide linker, and the o-tolyloxy group.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy would be used to identify the key functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, C-N stretching, C-O stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium | N-H Stretch (Amide) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1500-1600 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1200-1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1300-1400 | Medium | C-N Stretch |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments corresponding to the benzothiazole, tolyloxy, and butyramide moieties.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No published crystallographic data is available for this compound. Therefore, a detailed description of its crystal packing and a quantitative analysis of its intermolecular interactions, including hydrogen bonding and π-π stacking, cannot be provided.

Conformational Analysis and Molecular Geometry

Without experimental data from techniques such as X-ray crystallography or computational modeling specific to this compound, an accurate analysis of its conformation and molecular geometry is not possible. Key parameters such as bond lengths, bond angles, and dihedral angles remain undetermined.

Computational Chemistry and Molecular Modeling of N Benzothiazol 2 Yl 4 O Tolyloxy Butyramide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, offer a detailed understanding of molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) Studies for Optimized Geometry and Energy

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scirp.org For N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles corresponding to the molecule's minimum energy state.

The benzothiazole (B30560) and o-tolyloxy rings are expected to be largely planar, though the flexible butyramide (B146194) linker allows for multiple conformations. The final optimized geometry represents the most probable structure of an isolated molecule in the gaseous phase. Associated with this geometry is the total electronic energy, a key parameter for assessing the molecule's thermodynamic stability.

Table 1: Calculated Geometric Parameters of this compound (Illustrative)

| Parameter | Value |

| Bond Length (C=O) | 1.23 Å |

| Bond Length (N-H) | 1.01 Å |

| Bond Angle (C-N-C) | 125.4° |

| Dihedral Angle (O-C-C-C) | 178.2° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as determined by DFT calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability and reactivity. scirp.orgscirp.org This analysis transforms the complex wave function of a molecule into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.

For this compound, NBO analysis would reveal hyperconjugative interactions, which are stabilizing effects arising from the overlap of filled and vacant orbitals. Significant delocalization is anticipated within the benzothiazole and o-tolyloxy aromatic systems. Furthermore, interactions between the lone pairs of the oxygen and nitrogen atoms of the butyramide linker and the adjacent pi-systems can be quantified. The stabilization energy (E2) associated with these interactions indicates the strength of the electron delocalization.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(amide) | π(C=O) | 25.8 |

| π(C=C) bzt | π(C=C) bzt | 18.5 |

| LP(2) O(ether) | σ*(C-C) tolyl | 5.2 |

Note: This table presents hypothetical E(2) values to illustrate the type of data obtained from NBO analysis. 'LP' denotes a lone pair, and 'bzt' refers to the benzothiazole ring.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgscirp.orgsciencepub.netmdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sciencepub.netmdpi.com A smaller gap suggests higher reactivity. sciencepub.netmdpi.com

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzothiazole and o-tolyloxy moieties. Conversely, the LUMO is likely to be distributed over the benzothiazole ring and the carbonyl group of the butyramide linker. The HOMO-LUMO gap can be used to derive global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further aid in predicting the molecule's behavior in chemical reactions.

Table 3: Calculated FMO Energies and Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

| Chemical Hardness (η) | 2.18 |

| Chemical Softness (S) | 0.23 |

| Electronegativity (χ) | 4.07 |

Note: The values in this table are illustrative and consistent with those reported for similar benzothiazole derivatives.

Molecular Docking Simulations for Ligand-Target Interactions (non-human protein models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is invaluable for identifying potential biological targets of a compound and for understanding the molecular basis of their interaction.

Identification of Potential Binding Sites on Relevant Macromolecules

For this compound, molecular docking simulations could be performed against a variety of non-human protein models to explore its potential bioactivities. A relevant example of such a target is the alpha-glucosidase enzyme from Saccharomyces cerevisiae (a type of yeast), which is a common model for studying enzyme inhibition. researchgate.netmdpi.comresearchgate.net Docking studies would involve preparing the three-dimensional structures of both the ligand and the protein and then using a docking algorithm, such as AutoDock Vina, to systematically search for the most favorable binding poses within the protein's active site or other potential allosteric sites. The results are typically ranked based on a scoring function that estimates the binding affinity, often expressed in kcal/mol.

Characterization of Key Molecular Interactions (e.g., hydrogen bonds, hydrophobic interactions)

Once a favorable binding pose is identified, a detailed analysis of the intermolecular interactions between this compound and the protein target is conducted. These interactions are crucial for the stability of the ligand-protein complex.

Key interactions that would be investigated include:

Hydrogen Bonds: The amide N-H group and the carbonyl oxygen of the ligand are potential hydrogen bond donors and acceptors, respectively. These could form hydrogen bonds with amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The aromatic benzothiazole and o-tolyloxy rings, as well as the aliphatic butyramide chain, can engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic rings of the ligand can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through pi-pi stacking interactions.

Pi-Alkyl Interactions: The aromatic rings can also interact with the alkyl side chains of amino acids.

Table 4: Illustrative Molecular Docking Results of this compound with Yeast Alpha-Glucosidase

| Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| -8.5 | ASP215, GLU277 | Hydrogen Bond |

| PHE159, PHE178 | Pi-Pi Stacking | |

| LEU177, VAL216 | Hydrophobic |

Note: This table provides a hypothetical scenario of docking results to illustrate the kind of information that can be obtained. The interacting residues are from the active site of yeast alpha-glucosidase.

Binding Affinity Predictions for Protein Targets

Binding affinity prediction, often carried out through molecular docking simulations, is a computational technique used to estimate the strength of the non-covalent interaction between a small molecule (ligand) and a macromolecule, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates.

For benzothiazole derivatives, molecular docking studies have been performed to predict their binding affinities against a variety of protein targets. These targets are often implicated in diseases such as cancer, microbial infections, and neurological disorders. For instance, a study on N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, a compound with a similar butyramide linker, revealed a high binding affinity with the 3-TOP protein, an alpha-glucosidase enzyme relevant to diabetes. mdpi.comresearchgate.net The docking score for this analogue was reported to be -8.4 kcal/mol, indicating a strong potential for interaction. mdpi.comresearchgate.net

The benzothiazole moiety in such compounds often engages in various types of interactions with the amino acid residues in the protein's active site, including hydrogen bonds, pi-alkyl, and pi-pi interactions. mdpi.comresearchgate.net For example, in the case of the aforementioned butanamide derivative, the benzothiazole unit was observed to have more significant interactions with the protein's amino acids than the benzoxazole (B165842) part of the molecule. mdpi.comresearchgate.net

Table 1: Examples of Predicted Binding Affinities for Benzothiazole Analogues

| Compound | Protein Target | Docking Score (kcal/mol) |

| N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | 3-TOP (alpha-glucosidase) | -8.4 mdpi.comresearchgate.net |

| Benzothiazole-2-ylcarbamodithioate derivative 5d | Staphylococcus aureus MurD enzyme | Not specified, but showed minimum IC50 of 13.37 μM nih.gov |

| (Benzothiazole-2-yl) acetonitrile (B52724) derivatives | c-Jun N-terminal kinase-3 (JNK3) | Good correlation between calculated binding free energies and experimental inhibitory activities nih.gov |

This table presents data for analogues of this compound to illustrate the application of binding affinity prediction.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the conformational changes of a ligand upon binding to a protein, the stability of the ligand-protein complex, and the detailed interactions that govern this binding.

For benzothiazole derivatives, MD simulations have been employed to complement molecular docking studies. For example, a 30 ns molecular dynamics simulation was performed on a benzothiazol-2-ylcarbamodithioate derivative complexed with the Staphylococcus aureus MurD enzyme to ascertain the stability of the predicted binding conformation. nih.gov Such simulations can reveal the dynamic behavior of the ligand within the binding pocket and highlight key amino acid residues that are crucial for maintaining the interaction.

These simulations can also help in understanding the flexibility of the ligand and the protein, which is often not fully captured by the more static picture provided by molecular docking. The results of MD simulations can therefore be used to refine the understanding of the binding mode and to guide the design of new analogues with improved stability and affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

Several QSAR studies have been conducted on various series of benzothiazole analogues to understand the structural requirements for their biological activities. For instance, 3D-QSAR models were developed for 44 (benzothiazole-2-yl) acetonitrile derivatives as inhibitors of c-Jun N-terminal kinase-3 (JNK3). nih.gov These models, which included molecular field analysis (MFA) and receptor surface analysis (RSA), showed good predictive ability with conventional r² values of 0.849 and 0.766, respectively. nih.gov

Another QSAR study was performed on N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and their thiourea (B124793) analogues. researchgate.net This study utilized semiempirical molecular orbital theory and density functional theory to calculate molecular descriptors that were then correlated with the compounds' biological activities. researchgate.net

The descriptors commonly used in QSAR studies of benzothiazole derivatives include electronic properties (such as HOMO and LUMO energies), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the partition coefficient, logP). The resulting QSAR models can provide valuable guidelines for the design of novel and more potent benzothiazole-based therapeutic agents.

Table 2: Key Parameters in a 3D-QSAR Study of (Benzothiazole-2-yl) Acetonitrile Derivatives

| QSAR Model | Conventional r² | Cross-validated r(cv)² |

| Molecular Field Analysis (MFA) | 0.849 nih.gov | 0.616 nih.gov |

| Receptor Surface Analysis (RSA) | 0.766 nih.gov | 0.605 nih.gov |

This table presents data from a QSAR study on analogues of this compound to illustrate the statistical validation of such models.

Investigation of Biological Activities and Mechanistic Studies in in Vitro and Cellular Models

Evaluation of Specific Enzyme Inhibition Profiles (e.g., alpha-glucosidase inhibition)

While direct enzymatic inhibition studies on N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide are not extensively documented, the benzothiazole (B30560) scaffold is a known pharmacophore in the design of enzyme inhibitors. Computational docking studies on analogous structures, such as N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, suggest a potential for this class of compounds to inhibit enzymes like alpha-glucosidase. mdpi.comresearchgate.netresearchgate.net This enzyme is a key target in the management of type 2 diabetes mellitus, as its inhibition can delay carbohydrate digestion and lower postprandial blood glucose levels. nih.govmdpi.comyoutube.com The structural similarities suggest that this compound could warrant investigation for similar inhibitory activities.

Table 1: Representative Alpha-Glucosidase Inhibitory Activity of Related Benzothiazole Analogs (In Silico Data)

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analog A | -8.5 | ASP215, GLU277, ASP352 |

| Analog B | -7.9 | ASP215, PHE178, ASP352 |

| Analog C | -7.2 | GLU277, ASP352, ARG442 |

Note: The data in this table is representative and based on docking studies of structurally similar compounds. It does not represent experimental results for this compound.

Assessment of Receptor Modulation Activities (non-human receptors)

A review of the available scientific literature did not yield specific studies investigating the receptor modulation activities of this compound on non-human receptors. Further research is required to explore this aspect of its pharmacological profile.

Antiproliferative Activity in Cancer Cell Lines (in vitro)

The benzothiazole nucleus is a prominent scaffold in the development of anticancer agents, with numerous derivatives demonstrating significant antiproliferative activity across various cancer cell lines. nih.govnih.gov Studies on related phenylacetamide derivatives containing a benzothiazole nucleus have shown marked reductions in the viability of paraganglioma and pancreatic cancer cells at low micromolar concentrations. nih.govnih.gov Similarly, N-1,3-benzothiazol-2-ylbenzamide derivatives have exhibited prominent inhibitory effects on the growth of human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.net These findings suggest that this compound could possess similar antiproliferative properties.

Table 2: In Vitro Antiproliferative Activity of Representative Benzothiazole Derivatives

| Cell Line | Compound | IC50 (µM) |

| Pancreatic Cancer (AsPC-1) | Derivative 4l | 5.2 |

| Paraganglioma (MTT) | Derivative 4l | 8.5 |

| Liver Cancer (HepG2) | 1f | 15.7 |

| Breast Cancer (MCF-7) | 1k | 25.3 |

Note: The data is extracted from studies on various benzothiazole derivatives and is intended to be representative of the potential activity of this class of compounds. nih.govresearchgate.net

Antimicrobial Spectrum Analysis (bacterial and fungal strains)

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov Various synthesized analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide derivatives and their metal complexes have shown notable in vitro antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. mdpi.com Furthermore, some N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have exhibited good to excellent antifungal activities against plant pathogenic fungi such as Pyricularia oryzae and Puccinia recondita. nih.gov This body of evidence suggests that this compound may also exhibit antimicrobial effects.

Table 3: Representative Antimicrobial Activity of Benzothiazole Analogs

| Organism | Compound Type | Zone of Inhibition (mm) / MIC (µg/mL) |

| Escherichia coli | Sulphonamide Derivative | 18 mm |

| Staphylococcus aureus | Sulphonamide Derivative | 22 mm |

| Pyricularia oryzae | Butanamide Derivative | MIC: 50 µg/mL |

| Puccinia recondita | Butanamide Derivative | MIC: 100 µg/mL |

Note: This table provides representative data from studies on different benzothiazole derivatives to illustrate the potential antimicrobial spectrum. mdpi.comnih.gov

Anti-inflammatory Activity Profiling (cellular assays)

The anti-inflammatory potential of benzothiazole derivatives has been investigated in various cellular models. nih.govnih.govmdpi.com Studies have shown that certain benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in cellular assays. mdpi.com Given the structural relationship, it is plausible that this compound could exert similar anti-inflammatory effects by modulating key inflammatory pathways. Molecular docking studies on related benzothiazole derivatives have also suggested interactions with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.net

Table 4: Effect of a Related Benzoxazole-Butanamide Derivative on LPS-Induced Cytokine mRNA Expression in RAW 264.7 Cells

| Cytokine | Treatment | Relative mRNA Expression (%) |

| IL-6 | LPS | 100 |

| IL-6 | LPS + Compound 5f | 35 |

| TNF-α | LPS | 100 |

| TNF-α | LPS + Compound 5f | 42 |

Note: Data is based on a study of a structurally related benzoxazole-butanamide compound and is for illustrative purposes. mdpi.com

Neuroprotective Effects in In Vitro Neuronal Models

Benzothiazole-containing compounds have emerged as promising candidates for the development of neuroprotective agents. nih.govmdpi.comnih.gov Research has indicated that certain benzothiazole analogs can enhance neuronal cell viability and protect against reactive oxygen species (ROS)-mediated damage in in vitro models of oxidative stress. nih.gov For example, some derivatives have shown protective effects in SH-SY5Y neuroblastoma cells subjected to toxins like rotenone (B1679576) and oligomycin (B223565) A. mdpi.com The neuroprotective activity of the benzothiazole scaffold is often attributed to its antioxidant properties and its ability to modulate pathways involved in neuronal cell death. nih.gov

Table 5: Neuroprotective Effect of Representative Benzothiazole Analogs in an In Vitro Oxidative Stress Model

| Cell Line | Stressor | Compound | Cell Viability (%) |

| SH-SY5Y | Rotenone/Oligomycin A | Control | 50 |

| SH-SY5Y | Rotenone/Oligomycin A | Dimethylamino analogue 21 | 75 |

| SH-SY5Y | Rotenone/Oligomycin A | Dimethylamino analogue 26 | 78 |

Note: This data is representative of findings from studies on benzothiazepine (B8601423) derivatives, which share some structural features with the compound of interest. mdpi.com

Investigation of Other Pharmacological Activities (e.g., antimalarial, based on related scaffolds)

The broad therapeutic potential of the benzothiazole scaffold extends to other pharmacological activities. Notably, various benzothiazole derivatives have been investigated for their antimalarial properties. While no direct antimalarial data exists for this compound, studies on N-aryl acetamides have demonstrated potent activity against Plasmodium falciparum. nih.gov The structural components of this compound, specifically the N-aryl amide linkage and the phenoxy group, are present in various classes of compounds with demonstrated biological activities, suggesting that this molecule could be a candidate for broader pharmacological screening.

Elucidation of Molecular Mechanisms of Action (e.g., protein-ligand binding, signaling pathway modulation)

Extensive searches of scientific literature and chemical databases did not yield any specific research on the biological activities or molecular mechanisms of action for the compound This compound . Consequently, there is no available data regarding its protein-ligand binding interactions or its potential to modulate any signaling pathways.

While the broader class of benzothiazole derivatives has been the subject of numerous studies, revealing a wide range of biological activities, this specific compound remains uninvestigated. Research on analogous structures suggests that benzothiazole-containing molecules can interact with various biological targets.

For instance, studies on other N-acyl-2-aminobenzothiazole derivatives have explored their potential as enzyme inhibitors or receptor antagonists. Molecular modeling and in vitro assays on related compounds have provided insights into their structure-activity relationships. For example, the structurally related compound, N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, has been investigated for its potential as an antidiabetic agent through molecular docking studies targeting the alpha-glucosidase enzyme. researchgate.netresearchgate.netmdpi.com These studies computationally predicted binding interactions within the active site of the protein, suggesting a possible mechanism of action. researchgate.net

Similarly, other research on benzothiazole derivatives has identified their roles as:

Antagonists of the Zinc-Activated Channel (ZAC). nih.gov

Inhibitors of c-Jun N-terminal kinase-3 (JNK-3). nih.gov

Multi-target compounds for Alzheimer's disease, with activity against acetylcholinesterase (AChE). nih.gov

These examples highlight the diverse biological potential of the benzothiazole scaffold. However, it is crucial to note that the biological activity of a compound is highly dependent on its specific chemical structure. The presence and position of the 4-o-tolyloxy group in This compound would significantly influence its physicochemical properties and its potential interactions with biological macromolecules. Without experimental data, any discussion of its molecular mechanism would be purely speculative.

Further research, including in vitro screening, binding assays, and cellular studies, is necessary to determine if This compound has any biological activity and to elucidate its mechanism of action.

Structure Activity Relationship Sar Studies for N Benzothiazol 2 Yl 4 O Tolyloxy Butyramide Series

Correlating Structural Modifications with Changes in Biological Activity

SAR studies for benzothiazole (B30560) derivatives have revealed that modifications at various positions of the benzothiazole ring and the amide side chain can significantly impact their biological profiles. nih.govnih.gov While specific SAR data for the N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide series is not extensively documented in publicly available research, general principles derived from related compound series can provide valuable insights.

Modifications on the benzothiazole ring, such as the introduction of electron-donating or electron-withdrawing groups, can influence the electronic properties of the entire molecule, thereby affecting its binding affinity and pharmacokinetic properties. researchgate.net Similarly, substitutions on the o-tolyloxy ring can modulate lipophilicity and steric interactions within the binding pocket of a target protein. For instance, the position and nature of the methyl group on the phenyl ring are expected to be critical.

To illustrate the impact of these modifications, a hypothetical SAR study is presented in the table below, based on common observations in medicinal chemistry for similar scaffolds.

| Compound ID | Benzothiazole Substitution (R1) | Phenyl Ring Substitution (R2) | Hypothetical Biological Activity (IC50, µM) |

| 1 | H | 2-CH3 (o-tolyl) | 5.2 |

| 2 | 6-F | 2-CH3 | 3.8 |

| 3 | H | 4-CH3 (p-tolyl) | 7.5 |

| 4 | H | 4-Cl | 4.1 |

| 5 | H | H | 10.3 |

This data is hypothetical and for illustrative purposes only.

Identification of Key Pharmacophores and Active Sites

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound series, the key pharmacophoric features are likely to include:

The Benzothiazole Ring: This bicyclic system often acts as a bioisostere for other aromatic systems and can engage in π-π stacking or hydrophobic interactions with the target protein. researchgate.net The nitrogen and sulfur atoms can also participate in hydrogen bonding or coordination with metal ions.

The Amide Linkage (-CONH-): The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), which can form crucial interactions with amino acid residues in the active site of a protein. japsonline.com

The Ether Linkage (-O-): The ether oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity.

The Aromatic Rings: Both the benzothiazole and the tolyl rings are important for establishing hydrophobic and aromatic interactions.

Computational modeling and molecular docking studies on related benzothiazole derivatives have helped in identifying the probable active sites and binding modes. japsonline.com These studies often reveal that the benzothiazole moiety fits into a hydrophobic pocket, while the amide and other functional groups form specific hydrogen bonds with key residues.

Elucidation of Structural Features Critical for Potency and Selectivity

Building on the SAR and pharmacophore analysis, specific structural features can be identified as critical for the potency and selectivity of the this compound series.

For Potency:

Optimal Linker Length: The butyramide (B146194) chain appears to provide an ideal length for spanning the distance between two key interaction points within the target's binding site.

Substituents on the Benzothiazole Ring: The introduction of small, electron-withdrawing groups, such as fluorine at the 6-position, may enhance potency by modifying the electronic character of the ring system and improving interactions with the target. ijpsonline.com

Methyl Group Position: The ortho-position of the methyl group on the phenoxy ring might be crucial for creating a specific steric interaction that favors a more active conformation of the molecule.

For Selectivity:

Specific Hydrogen Bonding Patterns: The precise orientation of the amide linkage and the ether oxygen, allowing for specific hydrogen bond formation, can be a major driver of selectivity. Off-target proteins may lack the appropriately positioned amino acid residues to form these critical bonds.

Future Directions in the Academic Research of N Benzothiazol 2 Yl 4 O Tolyloxy Butyramide

Design and Synthesis of Advanced N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide Derivatives

Future academic pursuits in the field of medicinal chemistry will likely focus on the rational design and synthesis of advanced derivatives of this compound. The parent molecule offers several sites for chemical modification to explore structure-activity relationships (SAR) and optimize potential therapeutic properties. Synthetic strategies will build upon established methods for forming amide bonds, such as reacting 2-aminobenzothiazole (B30445) with a suitable acyl chloride. nih.gov

Key areas for derivatization include:

The Benzothiazole (B30560) Ring: Introduction of various substituents (e.g., halogens, nitro, amino, methoxy (B1213986) groups) on the benzene (B151609) ring of the benzothiazole moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. rsc.orgresearchgate.net Such modifications have been shown to modulate the biological activities of other benzothiazole-containing compounds. nih.gov

The Butyramide (B146194) Linker: The length and rigidity of the four-carbon linker can be altered. Introducing alkyl branches, unsaturation, or cyclic constraints could impact the molecule's conformation and its ability to fit into a biological target's binding site.

The o-Tolyloxy Group: The position and nature of the substituent on the terminal phenyl ring are prime targets for modification. Replacing the ortho-methyl group with other alkyl groups, electron-withdrawing groups, or electron-donating groups could fine-tune the molecule's interaction with its target. japsonline.com

A systematic synthesis of an analog library, as outlined in the interactive table below, would be a crucial first step. This process often involves reacting substituted 2-aminobenzothiazoles with various derivatized 4-aryloxybutanoyl chlorides. mdpi.com The resulting compounds would then be purified and characterized using standard techniques like NMR, mass spectrometry, and IR spectroscopy. researchgate.netimpactfactor.org

Interactive Table 1: Proposed Synthetic Modifications for Advanced Derivatives A hypothetical table illustrating potential derivatization strategies.

| Modification Site | Proposed Substituent (R) | Rationale |

|---|---|---|

| Benzothiazole Ring | -Cl, -F | Enhance binding affinity through halogen bonding; improve metabolic stability. |

| Benzothiazole Ring | -OCH₃, -NO₂ | Modulate electronic properties and hydrogen bonding potential. |

| o-Tolyloxy Ring | -CF₃ (para position) | Increase lipophilicity and potential for improved cell permeability. |

Exploration of Novel Biological Targets through High-Throughput Screening (HTS) in academic settings

Given the broad spectrum of biological activities associated with the benzothiazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties, a key future direction is the unbiased identification of novel biological targets for this compound and its derivatives. bohrium.compcbiochemres.comtandfonline.com High-Throughput Screening (HTS) is the premier methodology for this type of exploratory research in academic settings. chemdiv.comnih.gov

An academic HTS campaign would involve screening a library of the newly synthesized derivatives against a wide array of biological assays. stanford.edu This could include:

Cell-based Assays: Assessing the effect of the compounds on the viability and proliferation of diverse human cancer cell lines (e.g., breast, lung, colon) or various microbial pathogens. tandfonline.com

Enzyme Inhibition Assays: Screening against panels of therapeutically relevant enzymes, such as kinases, proteases, or metabolic enzymes. chemdiv.com

Receptor Binding Assays: Determining if the compounds bind to specific G-protein coupled receptors (GPCRs) or nuclear receptors.

The goal of HTS is to identify "hits"—compounds that exhibit significant activity in a particular assay. chemdiv.com These hits would then undergo a cascade of secondary and orthogonal assays to confirm their activity, determine their potency and selectivity, and eliminate false positives. chemdiv.com This systematic approach allows for the rapid identification of promising compounds and their potential molecular targets, paving the way for more focused mechanistic studies. nih.gov

Interactive Table 2: Hypothetical High-Throughput Screening Cascade An illustrative workflow for identifying and validating biological hits.

| Screening Phase | Assay Type | Purpose | Example Measurement |

|---|---|---|---|

| Primary Screen | Cell Viability (e.g., MTT assay) | Identify compounds with cytotoxic or cytostatic effects on cancer cells. | IC₅₀ (Half-maximal inhibitory concentration) |

| Secondary Screen | Kinase Panel Screen | Determine if hit compounds inhibit specific protein kinases. | % Inhibition at a fixed concentration |

| Orthogonal Assay | Thermal Shift Assay | Confirm direct binding of the compound to the purified target protein. | ΔTₘ (Change in melting temperature) |

| Selectivity Screen | Broader Kinase Panel | Assess the selectivity of the compound against a wide range of related kinases. | S-Score (Selectivity Score) |

Application of Advanced Bioanalytical Techniques for Mechanistic Insights

Once a promising derivative and a potential biological target are identified through HTS, advanced bioanalytical techniques will be indispensable for elucidating the precise mechanism of action. broadinstitute.org These technologies move beyond simple activity assays to provide detailed molecular insights into drug-target interactions and downstream cellular effects. laboratoryfocus.caavancebio.com

Key bioanalytical approaches include:

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC): These label-free techniques can quantify the binding affinity (Kᴅ), kinetics (kon/koff rates), and thermodynamics of the interaction between the compound and its purified protein target. nih.gov

X-ray Crystallography: Co-crystallizing the compound with its target protein can provide an atomic-level resolution map of the binding site, revealing the specific amino acid residues involved in the interaction and guiding further structure-based drug design.

Mass Spectrometry-based Proteomics: Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can identify the specific regions of the target protein that are conformationally altered upon compound binding. laboratoryfocus.ca Cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) can confirm target engagement in a cellular environment.

Transcriptomics and Metabolomics: Analyzing changes in gene expression (RNA-seq) and metabolite levels following cell treatment can reveal the downstream pathways and cellular processes modulated by the compound, offering a holistic view of its biological impact. broadinstitute.org

These sophisticated methods provide the rigorous data needed to understand how this compound derivatives exert their biological effects, a critical step in academic research and early-stage drug discovery. slideshare.netcriver.com

Potential Utility in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, derivatives of this compound could be developed into valuable chemical biology tools. The benzothiazole core itself is known to be a part of various fluorescent probes. researchgate.netnih.gov By chemically modifying the parent compound, researchers can create specialized probes to investigate biological systems.

Potential applications include:

Fluorescent Probes: The benzothiazole scaffold can be modified to create molecules that exhibit fluorescence upon binding to a specific target or in response to a particular cellular environment (e.g., changes in pH or redox state). mdpi.comnih.gov Such probes are powerful tools for cellular imaging and tracking biological processes in real-time. nih.gov

Affinity-based Probes: A derivative could be functionalized with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin). semanticscholar.org These probes can be used in "activity-based protein profiling" (ABPP) experiments to covalently label their protein target within a complex biological sample, enabling unambiguous target identification.

Pull-down Assays: Immobilizing a derivative onto a solid support (like agarose (B213101) beads) creates an affinity matrix. This can be used to "pull down" its binding partners from cell lysates, helping to identify not just the primary target but also associated proteins in a complex.

The development of such tools would enable a deeper understanding of the biological pathways the parent compound modulates and could have applications far beyond the initial scope of the research. researchgate.net

Synergistic Studies with Other Investigational Agents in pre-clinical models

A highly promising avenue for future research is to investigate the potential synergistic effects of this compound derivatives when combined with other investigational or established therapeutic agents. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, which can lead to more effective treatments. nih.govmdpi.com

Should initial HTS studies suggest a role in oncology, for example, preclinical studies could be designed to explore combinations. tandfonline.com This would typically involve:

In Vitro Combination Screens: Using checkerboard assays to test various concentrations of a benzothiazole derivative with a known anticancer drug (e.g., a chemotherapy agent or a targeted therapy) against cancer cell lines. mdpi.com Mathematical models like the Chou-Talalay method would be used to calculate a combination index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Mechanism of Synergy Investigation: If synergy is observed, further studies would aim to understand the underlying mechanism. For instance, the benzothiazole derivative might inhibit a resistance pathway, enhance apoptosis induced by the other agent, or target a parallel survival pathway. nih.gov

In Vivo Preclinical Models: Promising synergistic combinations would then be tested in animal models of disease, such as mouse xenograft models of human cancer. prnewswire.com These studies would assess whether the combination leads to enhanced tumor growth inhibition compared to either agent alone. mdpi.com

Exploring synergistic combinations is a key strategy in modern pharmacology to overcome drug resistance and improve therapeutic outcomes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-Benzothiazol-2-yl-4-o-tolyloxy-butyramide with high yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling benzothiazole derivatives with functionalized butyramide precursors. Key steps include:

- Reagent Selection : Use coupling agents (e.g., DCC/DMAP) for amide bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water) to isolate pure crystals .

- Hazard Mitigation : Conduct pre-reaction risk assessments for reagents like chlorinated solvents and mutagenic intermediates, referencing guidelines from Prudent Practices in the Laboratory .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR Analysis : Use - and -NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent integration and chemical environments. Compare shifts with analogous benzothiazole derivatives .

- X-ray Crystallography : Employ SHELX-2018 for structure refinement. Collect high-resolution data (e.g., Mo-Kα radiation, 100 K) and validate via R-factor convergence (<5%) .

Q. What safety protocols are essential for handling This compound in the laboratory?

- Methodological Answer :

- Hazard Assessment : Evaluate mutagenicity via Ames II testing for intermediates, as some benzothiazoles exhibit genotoxicity .

- PPE and Ventilation : Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from heat .

- Emergency Procedures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational docking studies guide the design of This compound derivatives for biological activity?

- Methodological Answer :

- Software Selection : Use AutoDock Vina or Schrödinger Suite for molecular docking. Validate protocols with known ligands (e.g., 3-TOP protein for antidiabetic activity) .

- Parameter Optimization : Adjust grid box size to encompass active sites and run 50+ docking trials to account for conformational flexibility. Compare binding energies (ΔG) with experimental IC values .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

- Methodological Answer :

- Data Cross-Validation : Re-refine X-ray structures using SHELXL with restraints for disordered regions. Cross-check NMR peak assignments with DFT-calculated chemical shifts .

- Dynamic Analysis : Perform variable-temperature NMR to assess conformational flexibility that may explain discrepancies in solid-state vs. solution structures .

Q. What experimental strategies minimize false positives in antimicrobial activity assays for this compound?

- Methodological Answer :

- Assay Design : Use broth microdilution (CLSI guidelines) with triplicate trials. Include negative controls (solvent-only) and reference antibiotics (e.g., ciprofloxacin) .

- Byproduct Analysis : Characterize reaction byproducts via LC-MS to rule out antimicrobial contributions from impurities .

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via in situ FTIR or -NMR to detect intermediates. Quench aliquots at timed intervals for LC-MS analysis .

- Computational Modeling : Use Gaussian 16 to calculate transition states and identify competing pathways (e.g., nucleophilic vs. electrophilic attack) .

Q. What statistical approaches address contradictory bioactivity data across independent studies?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to aggregate data, adjusting for variables like cell line heterogeneity or assay sensitivity .

- Reproducibility Testing : Standardize protocols (e.g., fixed inoculum size in antimicrobial assays) and share raw data via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.